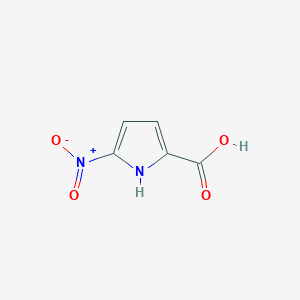
3'-o-Aminothymidine
概要
説明
3’-O-Aminothymidine is a modified nucleoside analogue that has garnered significant interest in the field of medicinal chemistryThe unique structure of 3’-O-Aminothymidine allows it to act as a cleavable primer extension terminator, making it a valuable substrate for the synthesis of antisense oligonucleotides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Aminothymidine typically involves the Mitsunobu reaction of xylothymidine with N-hydroxyphthalimide, followed by the deblocking of the phthalimide moiety . The process can be summarized as follows:
Protection and Activation: Thymidine is protected with a trityl group on the 5’-OH group and activated by mesylation at the 3’-OH group. The solvent is then evaporated, and the intermediate 5’-O-trityl-3’-O-mesylthymidine is crystallized from hexanes.
Formation of 2,3’-Anhydronucleoside: Treatment with aqueous potassium hydroxide results in the formation of a 2,3’-anhydrothymidine structure. Excess alkali causes ring opening into 5’-O-tritylxylothymidine.
Mitsunobu Reaction: The Mitsunobu procedure is performed under typical conditions, resulting in the formation of 3’-O-aminothymidine.
Industrial Production Methods
While specific industrial production methods for 3’-O-Aminothymidine are not extensively documented, the optimized synthesis procedures developed in laboratory settings can be scaled up for industrial applications. The key steps involve the protection of functional groups, activation of the nucleoside, and subsequent reactions to introduce the amino group at the 3’ position .
化学反応の分析
Types of Reactions
3’-O-Aminothymidine undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .
科学的研究の応用
3’-O-Aminothymidine has a wide range of scientific research applications, including:
Chemistry: Used as a substrate for the synthesis of modified nucleosides and nucleotides.
Biology: Acts as a cleavable primer extension terminator in DNA sequencing and synthesis.
Medicine: Investigated for its potential as an anti-HIV agent due to its ability to inhibit HIV replication.
Industry: Utilized in the production of antisense oligonucleotides for therapeutic applications.
作用機序
The mechanism of action of 3’-O-Aminothymidine involves its incorporation into nucleic acids, where it acts as a chain terminator. The amino group at the 3’ position can undergo deamination with sodium nitrite, leading to the reversible termination of oligonucleotide synthesis. This property makes it a valuable tool in DNA sequencing and synthesis, as well as in the inhibition of viral replication .
類似化合物との比較
Similar Compounds
Zidovudine: A dideoxynucleoside used in the treatment of HIV infection.
3’-Deoxy-3’-aminothymidine monophosphate: Another modified nucleoside with similar properties.
Uniqueness
3’-O-Aminothymidine is unique due to its specific structure, which allows for reversible termination of oligonucleotide synthesis. This property is not commonly found in other nucleoside analogues, making it particularly valuable for applications in DNA sequencing and antiviral therapies .
特性
IUPAC Name |
1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-5-3-13(10(16)12-9(5)15)8-2-6(18-11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNVTCDSMIGOMY-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908271 | |
| Record name | 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103251-38-3 | |
| Record name | Thymidine, 3'-O-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103251383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-O-Amino-2-deoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-NITROBENZENE)SULFONYL]IMIDAZOLE](/img/structure/B3023376.png)
![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)









![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)


